molecular formula C12H12N2<br>C6H5NHNHC6H5<br>C12H12N2 B1673438 Hydrazobenzene CAS No. 122-66-7

Hydrazobenzene

Cat. No. B1673438
CAS RN: 122-66-7
M. Wt: 184.24 g/mol
InChI Key: YBQZXXMEJHZYMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Hydrazobenzene has been prepared by the reduction of azobenzene by SmI (2) in THF . It is also an intermediate in the hydrogenation of azoxybenzene to aniline . A selective synthesis of hydrazoarenes from nitroarenes has been reported, using polystyrene-supported Au nanoparticles (AuNPs@PS) as a catalyst .


Molecular Structure Analysis

The molecular structure of hydrazobenzene consists of two phenyl rings connected by a nitrogen-nitrogen single bond . The molecular weight of hydrazobenzene is 184.24 g/mol .


Chemical Reactions Analysis

The rearrangement of hydrazobenzene has been found to take place through a multi-step mechanism in which complexes with dication diradical character play a key role . A thermometric method was developed for the determination of hydrazobenzene, based on the oxidation reaction with hydrogen peroxide catalyzed by vanadium (V) .


Physical And Chemical Properties Analysis

Hydrazobenzene is a colorless crystal or tablet at room temperature . It is very soluble in ethanol, slightly soluble in benzene and deuterated dimethyl sulfoxide, insoluble in acetic acid, and practically insoluble in water . The specific gravity is 1.158 at 16°C/4°C, and the melting point is 131°C .

Safety And Hazards

Hydrazobenzene is classified as Acute toxicity, Oral (Category 4), Carcinogenicity (Category 1B), Short-term (acute) aquatic hazard (Category 1), and Long-term (chronic) aquatic hazard (Category 1) . It is harmful if swallowed, may cause cancer, and is very toxic to aquatic life with long-lasting effects . It is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals .

Future Directions

Azobenzenes, which include hydrazobenzene, continue to arouse academic interest due to their rich chemistry, versatile and straightforward design, robust photoswitching process, and biodegradability . The development of azobenzenes has stimulated the production of new colored and light-responsive materials with various applications, and their use continues to expand towards new high-tech applications .

properties

IUPAC Name

1,2-diphenylhydrazine
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InChI

InChI=1S/C12H12N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10,13-14H
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InChI Key

YBQZXXMEJHZYMB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NNC2=CC=CC=C2
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Molecular Formula

C12H12N2, Array
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DSSTOX Substance ID

DTXSID7020710
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Molecular Weight

184.24 g/mol
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Physical Description

1,2-diphenylhydrazine appears as orange powder or a bright orange crystalline solid. (NTP, 1992), Orange powder or a bright orange crystalline solid; [CAMEO], WHITE-TO-YELLOW CRYSTALS.
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Boiling Point

Decomposes (NTP, 1992), 293 °C at 760 mm Hg
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), Slightly sol in benzene, deuterated dimethyl sulfoxide; insol in acetic acid; very soluble in ethanol, In water, 221 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C:
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Density

1.158 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.158 at 16 °C/4 °C, 1.16 g/cm³
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Vapor Pressure

0.00044 [mmHg], 4.4X10-4 mm Hg at 25 °C
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Product Name

1,2-Diphenylhydrazine

Color/Form

Tablets from alcohol and ether, Colorless crystals

CAS RN

122-66-7, 38622-18-3
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Melting Point

268 °F (NTP, 1992), 131 °C, decomposes, Decomposes at its melting point, into azobenzene and aniline., Heat of fusion at melting point= 1.7630X10+7 J/kmol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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